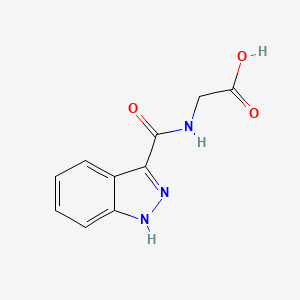

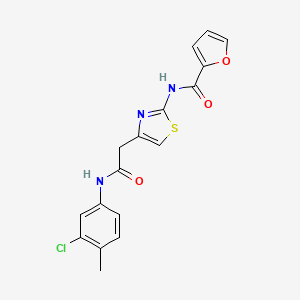

![molecular formula C20H17NO4S2 B2720399 N-[2,2-双(苯磺酰)乙烯基]苯胺 CAS No. 103975-51-5](/img/structure/B2720399.png)

N-[2,2-双(苯磺酰)乙烯基]苯胺

描述

科学研究应用

荧光猝灭研究

Bis-MSB 等与 N-[2,2-双(苯磺酰基)乙烯基]苯胺相关的衍生物在甲苯中的荧光猝灭已被研究,其中使用四氯化碳 (CCl4) 和苯胺。这些研究揭示了荧光猝灭过程中同时存在静态和动态成分。这项研究提供了对这些化合物之间相互作用的见解,并可能导致开发具有定制光学性质的先进材料 (Thipperudrappa, J., Biradar, D., & Hanagodimath, S. M., 2007)。

DNA 结合和抗氧化活性

已经研究了含有双(苯并咪唑基)苯胺衍生物的银(I)配合物的 DNA 结合研究和抗氧化活性。这些研究展示了这些配合物在生物化学和药理学中的潜在应用,展示了它们以嵌入模式与 DNA 相互作用的能力以及它们强大的抗氧化特性 (Wu, H., Zhang, Y., Chen, C., Zhang, J., Bai, Y., Shi, F., & Wang, X., 2014)。

分子结构分析

N-(2-甲基苯基)苯磺酰胺的分子结构已经确定,提供了对这种化合物的构象特征的关键见解。了解分子结构对于设计具有特定功能的材料和分子至关重要,突出了结构分析在材料科学中的重要性 (Gowda, B., Foro, S., Babitha, K., & Fuess, H., 2008)。

光致变色系统开发

对热不可逆光致变色系统进行研究导致合成出表现出抗疲劳光致变色特性的衍生物。这种化合物可用于开发智能材料和传感器,展示了 N-[2,2-双(苯磺酰基)乙烯基]苯胺相关化合物在材料科学中的多功能性 (Uchida, K., Nakayama, Y., & Irie, M., 1990)。

电致发光材料合成

已经设计并合成了一类新型的发光无定形分子材料,具有双极性特征,与 N-[2,2-双(苯磺酰基)乙烯基]苯胺的结构基序相关。这些材料用于有机电致发光 (EL) 器件,展示了该化合物在光电器件和材料开发中的潜在应用 (Doi, H., Kinoshita, M., Okumoto, K., & Shirota, Y., 2003)。

作用机制

“N-[2,2-bis(benzenesulfonyl)ethenyl]aniline” and similar compounds are studied for their potential use as inhibitors of hNE . hNE is a serine proteinase involved in the immune response, and these compounds can inhibit its activity, potentially offering a new treatment strategy for conditions like Acute Respiratory Distress Syndrome (ARDS) .

未来方向

属性

IUPAC Name |

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S2/c22-26(23,18-12-6-2-7-13-18)20(16-21-17-10-4-1-5-11-17)27(24,25)19-14-8-3-9-15-19/h1-16,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQOWQOKCYBHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

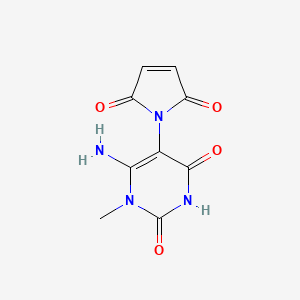

![Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2720318.png)

![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]propanamide](/img/structure/B2720325.png)

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

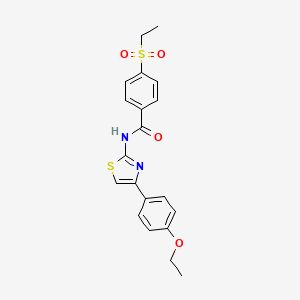

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2720332.png)

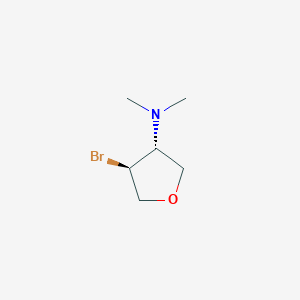

![N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2720337.png)

![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2720339.png)